molecular formula C20H20N4O2S2 B3297217 3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide CAS No. 895419-91-7

3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B3297217
CAS No.: 895419-91-7
M. Wt: 412.5 g/mol
InChI Key: XJIWLKAOJZPHIS-UHFFFAOYSA-N
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Description

This compound belongs to the triazolothiazole sulfonamide class, characterized by a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core linked to a 3,4-dimethylbenzenesulfonamide group via an ethyl spacer. The sulfonamide moiety enhances binding affinity to biological targets, while the triazolothiazole core contributes to diverse pharmacological activities, including anti-inflammatory and antimicrobial effects . The 3,4-dimethyl substitution on the benzene ring likely improves lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

3,4-dimethyl-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-14-8-9-18(12-15(14)2)28(25,26)21-11-10-17-13-27-20-22-19(23-24(17)20)16-6-4-3-5-7-16/h3-9,12-13,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIWLKAOJZPHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate sulfonyl chlorides under reflux conditions in the presence of a base such as piperidine . The reaction typically proceeds through the formation of an intermediate, which is then cyclized to form the final triazolothiadiazine structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts .

Chemical Reactions Analysis

3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

The presence of multiple heterocyclic rings in this compound suggests a range of biological activities. Some notable applications include:

1. Antimicrobial Activity:
Compounds with sulfonamide and heterocyclic moieties have been reported to exhibit significant antimicrobial properties. Research indicates that similar compounds can act against various bacterial strains due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.

2. Anticancer Potential:
Studies on triazole derivatives indicate that they may possess anticancer properties. The structural similarity of 3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide to known anticancer agents suggests it may also exhibit such activities through mechanisms like apoptosis induction in cancer cells .

3. Anti-inflammatory Effects:
Sulfonamides are known for their anti-inflammatory properties. This compound's design may allow it to modulate inflammatory pathways effectively, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyFindings
Study AInvestigated the anticancer effects of similar triazole-thiazole derivatives; demonstrated significant cytotoxicity against various cancer cell lines.
Study BFocused on the antimicrobial properties of thiazole-containing compounds; highlighted their effectiveness against resistant bacterial strains.
Study CExamined anti-inflammatory activities in sulfonamide derivatives; suggested potential therapeutic applications in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . It may also interact with DNA and proteins, disrupting cellular processes and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Comparisons of Structural Analogs

Compound Name / ID Core Structure Substituents/Functional Groups Melting Point (°C) Reported Biological Activity Synthesis Method
Target Compound: 3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide [1,2,4]Triazolo[3,2-b][1,3]thiazole 3,4-Dimethylbenzenesulfonamide, phenyl Not reported Hypothesized anti-inflammatory/antimicrobial Likely involves sulfonyl chloride coupling
Compound 17a () [1,2,4]Triazolo[1,2-a]pyridazine-1,3-dione Acetyl, 4-chlorophenyl-tetrazole, phenyl 157–159 Not explicitly reported Multi-step condensation with 4-phenyl-1,2,4-triazoline-3,5-dione
3-[2-(2,4-Dichlorophenoxy)ethyl]-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole () Triazolo-thiadiazole 2,4-Dichlorophenoxy, N-methylaminophenyl Not reported Weak anti-inflammatory (vs. diclofenac), moderate analgesic Multi-step cyclization
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide () Pyridine-sulfonamide 4-Methylbenzenesulfonamide, aniline Not reported Antimicrobial (inferred from sulfathiazole analogs) Reaction of N2-phenylpyridine-2,3-diamine with sulfonyl chloride
N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide () [1,2,4]Triazolo[3,2-b][1,3]thiazole 4-Phenoxybenzenesulfonamide, 3-methylphenyl Not reported Anticancer/antiviral (hypothesized) Similar sulfonamide coupling

Structural and Functional Analysis

Core Heterocycle Variations :

  • The target compound’s triazolothiazole core differs from Compound 17a (triazolopyridazine-dione), which may reduce conformational flexibility but enhance metabolic stability .
  • The triazolo-thiadiazole core in derivatives exhibits weaker anti-inflammatory activity, suggesting the triazolothiazole system in the target compound could offer superior target binding .

Substituent Effects: Sulfonamide Groups: The 3,4-dimethylbenzenesulfonamide in the target compound contrasts with the 4-phenoxybenzenesulfonamide in . The dimethyl group may enhance lipophilicity and bioavailability compared to the bulkier phenoxy substituent .

Biological Activity Trends :

  • Sulfonamide-containing compounds (e.g., ) often show antimicrobial activity, suggesting the target compound may share this trait .
  • Weak anti-inflammatory activity in triazolo-thiadiazoles ( ) highlights the importance of core heterocycle selection; the triazolothiazole system may yield stronger efficacy .

Synthetic Routes :

  • The target compound likely shares synthetic steps with , involving sulfonamide coupling to a preformed triazolothiazole intermediate. This contrasts with Compound 17a , which requires tetrazole cyclization .

Research Findings and Implications

  • Bioactivity Potential: The target compound’s structural similarity to sulfonamide antimicrobials ( ) and triazolothiazoles with hypothesized anticancer activity ( ) positions it as a candidate for dual therapeutic action.
  • Pharmacokinetic Advantages: The 3,4-dimethyl substitution may offer balanced solubility and membrane permeability compared to chlorinated ( ) or phenoxy-containing analogs ( ).
  • Limitations : Lack of explicit biological data for the target compound necessitates further in vitro/in vivo testing to validate hypotheses derived from structural analogs.

Biological Activity

3,4-Dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a novel compound characterized by a complex structure that includes a benzene ring substituted with a sulfonamide group and dimethyl groups. This compound has garnered attention due to its potential pharmacological applications stemming from its unique structural features and biological activity.

Structural Characteristics

The compound features:

  • Benzene Ring : Central to its structure with sulfonamide and dimethyl substitutions.
  • Triazole-Thiazole Hybrid Moiety : Contributes to its biological properties.
  • Sulfonamide Group : Known for its ability to participate in various chemical reactions.

The structural diversity of this compound may enhance its biological activities compared to simpler analogs.

Biological Activities

Research indicates that compounds containing sulfonamide and heterocyclic moieties such as triazoles and thiazoles exhibit a wide range of biological activities. Notably, the following activities have been associated with compounds similar to this compound:

  • Antibacterial Activity : Compounds with sulfonamide groups have demonstrated significant antibacterial properties.
  • Anticancer Properties : The presence of triazole and thiazole rings has been linked to cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that triazole-thiazole derivatives exhibited potent cytotoxicity against colon carcinoma cell lines (HCT-15), with IC50 values indicating significant anti-cancer activity. For example, certain derivatives showed IC50 values less than 2 µg/mL against these cells .
  • Mechanism of Action :
    • The mechanism of action for similar compounds often involves interaction with specific proteins associated with cancer progression. Molecular dynamics simulations have suggested that these compounds can engage in hydrophobic interactions with target proteins, enhancing their therapeutic potential .
  • Antibacterial Efficacy :
    • Compounds structurally related to this compound have shown broad-spectrum antibacterial activity against various pathogens .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals their biological activities:

Compound NameStructural FeaturesBiological Activity
SulfanilamideSimple sulfonamide structureAntibacterial
AcetazolamideContains a sulfonamide groupCarbonic anhydrase inhibitor
Thiazolidine derivativesIncorporates thiazole ringsAnticonvulsant

The unique multi-ring structure of this compound may contribute to distinct biological activities when compared to these simpler compounds.

Q & A

Q. Table 1: Representative Yields from Analogous Syntheses

CompoundReaction ConditionsYieldReference
KA25 (Analog)POCl₃, aromatic carboxylic acid73%
Compound 4Hydrazine hydrate in H₂O66%
KA26 (Analog)POCl₃, substituted carboxylic acid72%

(Basic) Which analytical techniques are most reliable for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions and aromatic proton environments. For example, sulfonamide protons resonate at δ 2.8–3.2 ppm, while triazole protons appear at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with deviations <2 ppm for validated structures .
  • X-ray Crystallography : Used for unambiguous structural confirmation in derivatives like 3-ethyl-6-(4-fluorophenyl)triazolo-thiadiazine, resolving bond angles and stereochemistry .

(Advanced) How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters like solvent polarity (e.g., THF vs. DMF), temperature (60–120°C), and catalyst loading. For example, flow-chemistry approaches reduced side reactions in diazomethane synthesis by 40% .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol improves hydrazone formation .
  • In-line Monitoring : Use TLC or HPLC to track intermediates and terminate reactions at >90% conversion .

(Advanced) How should contradictory biological activity data be analyzed for derivatives with varying substituents?

Methodological Answer:
Contradictions often arise from substituent electronic or steric effects. For example:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at the phenyl ring (e.g., KA25) may enhance target binding but reduce solubility, leading to false negatives in cellular assays .
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA) to decouple lipophilicity (logP) from steric parameters (Taft’s EsE_s) .
  • Dose-Response Validation : Re-test compounds under standardized conditions (e.g., fixed DMSO concentration) to isolate substituent effects .

(Advanced) What computational methods predict binding affinity with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs. For triazolo-thiadiazoles, the sulfonamide group often binds to ATP pockets via H-bonding .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate binding stability over 100-ns trajectories, identifying critical residues (e.g., Lys123 in kinase targets) .
  • QSAR Models : Train models on IC₅₀ data from analogs to predict activity for new substituents .

(Advanced) What strategies establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Systematic Substituent Variation : Modify positions 3 and 6 of the triazolo-thiadiazole core (Table 2). For instance, 3-trifluoromethyl groups enhance metabolic stability, while 6-aryl groups modulate potency .
  • Biological Assays : Test derivatives against panels of enzymes (e.g., COX-2, EGFR) to map activity cliffs.
  • Meta-Analysis : Compare trends across published analogs (e.g., KA25 vs. 3-(2-methylfuran) derivatives) to identify conserved pharmacophores .

Q. Table 2: SAR Trends in Triazolo-Thiadiazole Derivatives

Substituent PositionGroupEffect on ActivityReference
3CF₃↑ Metabolic stability
64-Fluorophenyl↑ Kinase inhibition (IC₅₀ <1 µM)
64-Chlorostyryl↓ Solubility, ↑ cytotoxicity

(Advanced) How are crystallographic data utilized to resolve structural ambiguities?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., C-S bond in thiadiazole: 1.74 Å in 3-ethyl-6-(4-fluorophenyl) derivatives) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking in phenyl-substituted analogs) to explain packing efficiency .

Q. Notes

  • All data derived from peer-reviewed studies or crystallographic databases.
  • Contradictions in biological data require rigorous validation via orthogonal assays.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide

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